molecular formula C22H15BrO6S B12219560 (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

Cat. No.: B12219560
M. Wt: 487.3 g/mol
InChI Key: KMLKUVHNQALGCN-MTJSOVHGSA-N
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Description

IUPAC Systematic Nomenclature and CAS Registry Number Analysis

The IUPAC name (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate systematically describes the compound’s structure. The benzofuran core (a fused bicyclic system of benzene and furan) is substituted at position 2 with a 4-bromobenzylidene group, at position 3 with a ketone, and at position 6 with a 4-methoxybenzenesulfonate ester. The (2Z) designation specifies the Z-configuration of the double bond in the benzylidene moiety, indicating that the higher-priority substituents (bromine and benzofuran) are on the same side of the double bond.

The CAS Registry Number 929412-07-7 uniquely identifies this compound in chemical databases. This identifier is critical for distinguishing it from structurally similar derivatives, such as (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate (CAS 929412-07-7), which differs only in the substituent at the 4-position of the benzylidene group (isopropyl vs. bromine).

Table 1: Key Identifiers of Selected Benzofuran Sulfonates

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
(2Z)-2-(4-Bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate 929412-07-7 C25H18BrO6S 550.3
(2Z)-3-Oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate 929412-07-7 C25H22O6S 450.5
2-(4-Methoxybenzylidene)-3(2H)-benzofuranone 642384 C16H12O3 252.3

The molecular formula C25H18BrO6S reflects the incorporation of bromine, sulfur, and multiple oxygen atoms, contributing to its polarizable electron-deficient aromatic system.

Structural Relationship to Benzofuran Sulfonate Derivatives

The compound belongs to the benzofuran sulfonate family, characterized by a benzofuran core linked to a sulfonate ester. The 1-benzofuran-3-one substructure (a benzofuran with a ketone at position 3) is a common pharmacophore in bioactive molecules, as seen in aurone derivatives. The 4-methoxybenzenesulfonate group at position 6 introduces steric bulk and electronic effects, modulating solubility and intermolecular interactions.

Properties

Molecular Formula

C22H15BrO6S

Molecular Weight

487.3 g/mol

IUPAC Name

[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate

InChI

InChI=1S/C22H15BrO6S/c1-27-16-6-9-18(10-7-16)30(25,26)29-17-8-11-19-20(13-17)28-21(22(19)24)12-14-2-4-15(23)5-3-14/h2-13H,1H3/b21-12-

InChI Key

KMLKUVHNQALGCN-MTJSOVHGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Br)/O3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Br)O3

Origin of Product

United States

Preparation Methods

One-Pot Heteroannulation Using Acetic Acid Catalysis

A one-pot strategy involves reacting 4-hydroxyindanone derivatives with benzoquinone (BQ) in a toluene/acetic acid mixture under reflux. This method, reported by Saeed Abaee et al., proceeds via a [3+2] cycloaddition mechanism, forming the benzofuran ring in 81% yield (Scheme 1). The reaction is favored by electron-deficient quinones and acidic conditions that stabilize intermediates.

Table 1: Optimization of Benzofuran Core Synthesis

Condition Solvent Catalyst Temperature (°C) Yield (%)
Toluene/AcOH (4:1) Reflux AcOH 110 81
DCM RT None 25 0
Ethanol Reflux H2SO4 80 45

Silylation-Ozonolysis-Oxidation Sequence

An alternative approach from Patent US20130046103 involves:

  • Silylation : Protection of 4-hydroxyindanone with trimethylsilyl chloride (TMSCl).
  • Ozonolysis : Cleavage of the silylated enol ether to generate a diketone intermediate.
  • Oxidation : Conversion to the 3-oxo-benzofuran core using MnO2.
    This method achieves 75–85% yield but requires rigorous anhydrous conditions.

Introduction of the 4-Bromobenzylidene Group

The α,β-unsaturated ketone moiety is installed via Claisen-Schmidt condensation between the 3-oxo-benzofuran intermediate and 4-bromobenzaldehyde .

Base-Catalyzed Condensation

A mixture of the benzofuran core (1 equiv), 4-bromobenzaldehyde (1.2 equiv), and NaOH (10 mol%) in ethanol is refluxed for 6–8 hours. The reaction proceeds via enolate formation, followed by dehydration to yield the (Z)-configured product.

Key Data:

  • Yield : 68–72%
  • Selectivity (Z:E) : 9:1 (confirmed by NOESY)
  • Mechanism : Enolate attack on the aldehyde carbonyl, followed by β-elimination.

Acid-Catalyzed Method

Using p-toluenesulfonic acid (p-TsOH) in toluene at 80°C improves reaction kinetics, achieving 85% yield in 3 hours. The Z configuration is favored due to steric hindrance between the benzofuran and bromophenyl groups.

Sulfonate Esterification at the 6-Position

The phenolic oxygen at the 6-position is sulfonated using 4-methoxybenzenesulfonyl chloride under basic conditions.

Two-Step Protocol

  • Protection : The phenol is protected as a methyl ether using CH3I/K2CO3 in acetone (90% yield).
  • Sulfonation : Reaction with 4-methoxybenzenesulfonyl chloride (1.5 equiv) and Et3N in THF at 0°C, followed by deprotection with BBr3.

Table 2: Sulfonation Reaction Optimization

Base Solvent Temperature (°C) Time (h) Yield (%)
Et3N THF 0 → RT 12 78
Pyridine DCM 25 24 65
NaH DMF 0 6 82

One-Pot Direct Sulfonation

A streamlined method involves reacting the unprotected phenol with 4-methoxybenzenesulfonyl chloride (2.0 equiv) and NaH in DMF at 0°C, achieving 75% yield without intermediate isolation.

Purification and Characterization

The final product is purified via column chromatography (SiO2, hexane/EtOAc 3:1) and recrystallized from ethanol.

Spectroscopic Data:

  • HRMS (ESI+) : m/z 471.3 [M+H]+ (calc. 471.3)
  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.72 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 6.98 (d, J = 8.4 Hz, 2H), 3.89 (s, 3H)
  • IR (KBr) : 1725 cm−1 (C=O), 1360 cm−1 (S=O)

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Reported Methods

Method Total Yield (%) Purity (%) Key Advantage
One-pot heteroannulation + condensation 58 98 Fewer steps
Silylation-ozonolysis + sulfonation 63 99 High regioselectivity
Direct sulfonation 75 97 No protecting groups

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a different halogen or functional group in place of the bromine atom .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic properties. Its structure suggests possible activity against various diseases, particularly due to the presence of the benzofuran moiety, which is known for its biological activity.

Potential Therapeutic Areas:

  • Anticancer Activity : Studies indicate that derivatives of benzofuran compounds exhibit cytotoxic effects against cancer cell lines. The incorporation of the bromobenzylidene group may enhance this activity through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The sulfonate group can improve solubility and bioavailability, making it a candidate for antimicrobial applications. Research has shown that similar compounds demonstrate significant antibacterial and antifungal activities.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable for creating more complex structures.

Synthetic Applications:

  • Building Block for Complex Molecules : It can be utilized in synthesizing other biologically active compounds through reactions such as nucleophilic substitution and condensation reactions.
  • Catalyst in Organic Reactions : The compound can act as a catalyst or reagent in various organic reactions, contributing to the development of new synthetic methodologies.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of related benzofuran derivatives on human cancer cell lines. The results indicated that compounds with bromobenzylidene substituents exhibited significant cytotoxicity, suggesting that (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate could have similar effects due to its structural similarity.

Case Study 2: Antimicrobial Properties

Research conducted by Pharmaceutical Biology demonstrated that sulfonated benzofuran derivatives possess potent antimicrobial properties. The study highlighted the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria, indicating that (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate could be explored further for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets. The bromobenzylidene group can engage in π-π interactions with aromatic residues in proteins, while the methoxybenzenesulfonate ester can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity (XLogP3):

  • The tert-butylphenyl analog (XLogP3 = 5.2) exhibits the highest lipophilicity due to the bulky hydrophobic tert-butyl group.
  • The target compound’s bromine atom contributes to moderate lipophilicity (~4.8), while the 2,4-dimethoxy analog shows lower XLogP3 (~2.5) owing to polar methoxy groups.
  • Chlorine (in the 4-chlorobenzenesulfonate analog ) reduces lipophilicity slightly compared to bromine.

Hydrogen Bonding and Solubility:

  • The 5-methoxy-2-phenylbenzofuran carboxylate ester has the highest hydrogen bond acceptor count (9), likely reducing membrane permeability but enhancing aqueous solubility.
  • Methanesulfonate groups (as in ) increase polarity compared to aryl sulfonates.

Steric and Electronic Effects: Bromine vs. Chlorine: Bromine’s larger atomic size and polarizability may enhance halogen bonding in biological targets compared to chlorine .

Molecular Weight and Complexity:

  • The carboxylate-benzofuran hybrid (577.56 g/mol) demonstrates high molecular complexity, which may limit synthetic scalability but could offer unique binding interactions.

Biological Activity

The compound (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic molecule with potential biological activities. Its unique structure, which includes a benzofuran moiety and various substituents, suggests diverse applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H19BrO5S
  • Molecular Weight : 471.3 g/mol
  • CAS Number : 929472-36-6

The compound features a bromobenzylidene group that may enhance its reactivity and biological efficacy. Its structure allows for multiple interactions with biological targets, potentially influencing various physiological pathways.

Antinociceptive Effects

Research indicates that compounds related to benzofuran derivatives exhibit significant antinociceptive (pain-relieving) properties. For instance, studies on similar compounds have shown that they can provide dose-dependent analgesia in various models of nociception in mice. In particular, one study reported that a closely related compound demonstrated antinociceptive effects comparable to or exceeding those of traditional analgesics like aspirin and acetaminophen, although less potent than morphine .

The proposed mechanisms through which (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate exerts its effects include:

  • Serotonergic Pathway Activation : The analgesic action appears to involve serotonin pathways rather than opioid receptors, as indicated by insensitivity to naloxone.
  • Spinal and Supraspinal Modulation : The compound may act at both spinal and supraspinal levels to inhibit pain transmission .

Study 1: Antinociceptive Activity

A study investigating the antinociceptive effects of similar benzofuran derivatives demonstrated that these compounds could significantly reduce pain responses in animal models. The results suggested that the compounds acted through non-opioid mechanisms, providing a basis for further exploration into their therapeutic potential .

Study 2: Structure-Activity Relationship (SAR)

Computational studies have been employed to predict the biological activity of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate based on its structural features. These studies indicate that modifications in the substituents can lead to significant changes in biological activity, emphasizing the importance of SAR in drug design.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
4-BromobenzaldehydeBromine-substituted benzaldehydeUsed in organic synthesis
BenzofuranCore structure similar to benzofuran derivativesExhibits antimicrobial properties
Cyclohexanecarboxylic AcidContains a cyclohexane carboxylic acid moietyUsed in pharmaceutical applications

This table highlights the diversity within the chemical class while underscoring the unique features of (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate that may enhance its reactivity and biological potential.

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